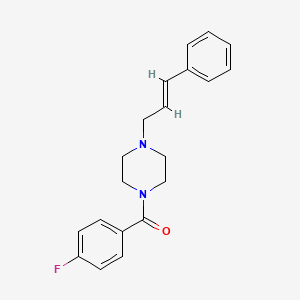
4-((2E)-3-phenylprop-2-enyl)piperazinyl 4-fluorophenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2E)-3-phenylprop-2-enyl)piperazinyl 4-fluorophenyl ketone, also known as FP-PEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. FP-PEA belongs to the class of phenylethylamines and is structurally similar to amphetamines. However, unlike amphetamines, FP-PEA does not have any known stimulant effects. Instead, it has been found to have neuroprotective and nootropic properties.
Scientific Research Applications
Synthesis and Structural Analysis
A general approach for synthesizing enantiomerically pure α-phenyl amino alcohols, including potential antipsychotic and bronchodilator compounds, utilizes asymmetric reduction of α-phenyl haloalkyl or aminoalkyl ketones, suggesting applications in the creation of complex therapeutic molecules (Ramachandran, Gong, & Brown, 1995). Similarly, the solvatochromic properties and solid-state structures of N-substituted phenyl-2-thienyl ketones, including those with fluorobenzoyl groups, have been extensively studied, indicating their potential for applications in materials science and molecular engineering (El-Sayed, Walfort, Lang, Poppitz, & Spange, 2005).
Polymer and Material Science
The synthesis and application of poly(phthalazinone ether sulfone ketone) copolymers for gas membrane separation highlight the relevance of fluorophenyl ketones in developing new materials with excellent gas separation properties (Jian, Dai, Zeng, & Xu, 1999). This is further supported by the preparation and properties study of hyperbranched poly(ether ketones), where monomers with varying phenylene units were synthesized and converted into polymers, showcasing their solubility and potential applications in various organic solvents (Morikawa, 1998).
Catalysis and Chemical Transformations
The rhodium-catalyzed hydroformylation of 1,1-bis(p-fluorophenyl)allyl or propargyl alcohol, a key step in the synthesis of neuroleptic agents, demonstrates the utility of fluorophenyl ketones in complex organic syntheses and pharmaceutical applications (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001). Moreover, the one-step synthesis of saturated spirocyclic N-heterocycles combining cyclic ketones and stannyl amine protocol reagents underlines the importance of these compounds in drug discovery and development (Siau & Bode, 2014).
Photophysical Properties and Logic Gates
Investigations into solvent-polarity reconfigurable fluorescent logic gates based on compounds comprising a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor reveal potential applications in biochemical sensing and logic gate technology (Gauci & Magri, 2022).
Future Directions
properties
IUPAC Name |
(4-fluorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c21-19-10-8-18(9-11-19)20(24)23-15-13-22(14-16-23)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVBRCPMEROZKJ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2E)-3-phenylprop-2-enyl)piperazinyl 4-fluorophenyl ketone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2913921.png)

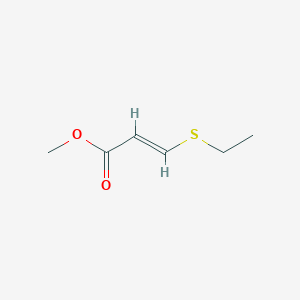

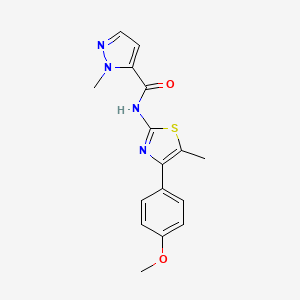
![(E)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2913928.png)
![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2913931.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2913932.png)
![4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid](/img/structure/B2913933.png)
![2-(4-Chlorophenyl)-1-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2913934.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]-3-chlorobutan-2-one](/img/structure/B2913935.png)
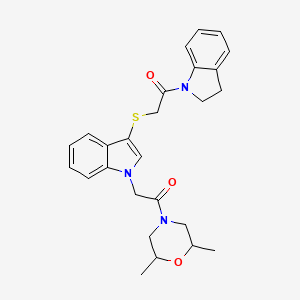
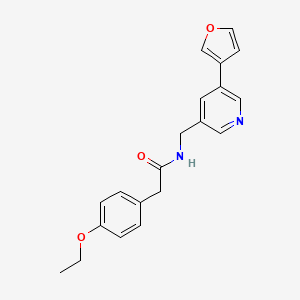
![N-[4-(acetylamino)phenyl]-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2913942.png)